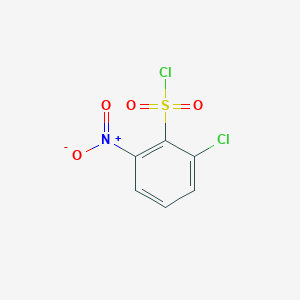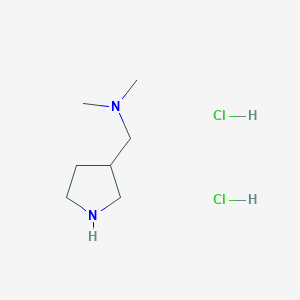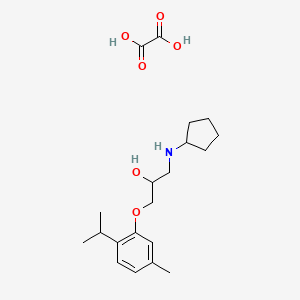
3-(3-chlorophenyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester . The precise synthesis of 3-(3-chlorophenyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)propanamide is not detailed, but it can be inferred that careful control of reaction conditions would be necessary to achieve the desired regioisomer, and spectroscopic techniques may not be sufficient for unambiguous structure determination, necessitating the use of single-crystal X-ray analysis.
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl groups can be complex, and the determination of their structure often requires advanced techniques such as single-crystal X-ray analysis . The vibrational spectra and molecular geometry of related compounds have been computed using density functional theory, which could also be applied to the compound to predict its structure and vibrational properties .
Chemical Reactions Analysis
The related compounds discussed in the papers are likely to undergo various chemical reactions, including electrophilic and nucleophilic attacks, as suggested by molecular electrostatic potential studies . These studies indicate that the negative electrostatic potential regions are localized over the carbonyl group and phenyl rings, while the positive regions are localized over the nitrogen atoms. This information could be extrapolated to predict the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the nonlinear optical properties of related compounds have been evaluated, and the first and second hyperpolarizabilities have been determined . This suggests that the compound may also exhibit interesting optical properties. Additionally, the docking study of a related compound with kinesin spindle protein indicates potential biological activity, which could be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Alternative Research Findings
While direct information on the specified compound was not found, research on related chemical structures and activities provides insights into potential areas of application, such as drug development, material science, and chemical synthesis. For example, studies on similar pyrazole derivatives and their biological activities highlight the importance of these compounds in developing new pharmaceuticals with potential antibacterial, anti-inflammatory, and analgesic properties.
Chemical Synthesis and Biological Activity : Research on related compounds, such as pyrazole derivatives, has shown significant biological activities, including anti-inflammatory, antimicrobial, and analgesic effects. These studies suggest that similarly structured compounds could be synthesized and evaluated for a range of biological activities, potentially leading to the development of new therapeutic agents (Sivakumar et al., 2020).
Material Science Applications : The design and synthesis of microcapsules using specific chemical compounds for controlled release applications in agriculture have been explored. For example, microcapsules prepared by interfacial polymerization for the controlled release of pesticides show the versatility of chemical compounds in material science applications (Yu et al., 2021).
Antimicrobial and Anti-inflammatory Agents : Novel pyrazole, isoxazole, and other heterocyclic compounds have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies contribute to the understanding of how chemical modifications can influence biological activity, leading to the development of new drugs (Kendre et al., 2015).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c18-15-3-1-2-13(12-15)4-5-17(21)19-9-6-16(20)14-7-10-22-11-8-14/h1-3,12,14,16,20H,4-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWXLBJJMYTBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)CCC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)
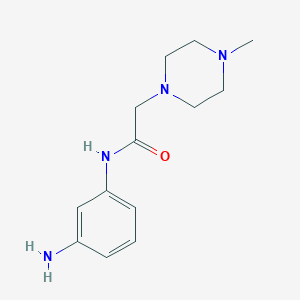
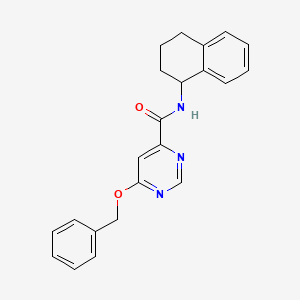
![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)
